Curcumaromin C

Natural Product Chemistry Structural Biology Phytochemistry

Curcuminoid SAR studies are constrained by limited scaffold diversity beyond simple diarylheptanoids. Curcumaromin C (CAS 1810034-40-2) is the first reported menthane monoterpene-coupled curcuminoid, enabling researchers to probe how terpenoid coupling alters target binding and ADME properties. • Unique menthane-coupled scaffold-structurally distinct from curcumin, DMC, and BDMC; prevents uncontrolled generic substitution • High lipophilicity: calculated LogP ~7.48 vs. curcumin ~3.29, ideal for membrane permeability and cellular uptake studies • ≥98% purity (HPLC), characterized by NMR and MS; shipped under controlled conditions with batch-specific CoA

Molecular Formula C29H32O4
Molecular Weight 444.6 g/mol
Cat. No. B593499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumaromin C
Molecular FormulaC29H32O4
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26-/m0/s1
InChIKeyXPEWDUSWUQJRDO-QAFNQESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Curcumaromin C Baseline Overview


Curcumaromin C (CAS 1810034-40-2) is a structurally distinct curcuminoid natural product isolated from the rhizomes of Curcuma aromatica Salisb. [1]. It is a phenolic compound with the molecular formula C29H32O4 and a molecular weight of 444.56 g/mol . The defining characteristic of Curcumaromin C is its classification as the first reported example of a menthane monoterpene-coupled curcuminoid, a structural feature that fundamentally differentiates it from common curcuminoids like curcumin, demethoxycurcumin, and bisdemethoxycurcumin [1]. This unique structural scaffold presents distinct physicochemical properties, including a high calculated LogP of ~7.48, which informs its lipophilicity and solubility profile .

Curcumaromin C Substitution Limitations


Generic substitution within the curcuminoid class is not scientifically valid due to the profound impact of structure on both physicochemical properties and biological function. Curcumaromin C's unique menthane monoterpene-coupled scaffold [1] results in a calculated partition coefficient (LogP ~7.48) that is significantly higher than curcumin (LogP ~3.29) [2]. This structural divergence directly alters the compound's lipophilicity, membrane permeability, and likely its interaction with specific protein targets compared to simple diarylheptanoid curcuminoids. Therefore, assuming functional equivalence without direct, quantitative, head-to-head comparison data would introduce a critical, uncontrolled variable into any experimental system, compromising the reproducibility and interpretability of research outcomes [1].

Curcumaromin C Quantitative Evidence Guide


First Menthane Monoterpene-Coupled Curcuminoid

The primary and most definitive differentiator for Curcumaromin C is its unique chemical scaffold. It is explicitly characterized as the first reported example of a menthane monoterpene-coupled curcuminoid, a finding confirmed through extensive spectroscopic analysis including 1D and 2D NMR and HR-MS [1]. This is a binary, qualitative distinction from the vast majority of curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which lack this terpenoid coupling.

Natural Product Chemistry Structural Biology Phytochemistry

Lipophilicity vs. Curcumin

A key physicochemical difference driving the selection of Curcumaromin C over simpler curcuminoids is its significantly higher lipophilicity. The calculated partition coefficient (LogP) for Curcumaromin C is ~7.48 . This is in stark contrast to curcumin, which has a reported experimental LogP of ~3.29 [1]. The near 4-log unit increase signifies a dramatic shift towards greater hydrophobicity, which has direct implications for membrane permeability, tissue distribution, and in vitro assay behavior.

Drug Discovery ADME/Tox Physicochemical Profiling

Putative NF-κB and NO Pathway Modulation

Vendor documentation and product descriptions indicate that Curcumaromin C is reported to exert its biological effects by modulating molecular pathways involved in inflammation, specifically interacting with the nuclear factor-kappa B (NF-κB) pathway and nitric oxide (NO) production . This is a class-level mechanism shared by many curcuminoids. **Critical Caveat:** While this is a reported mechanism of action, there are currently no publicly available, peer-reviewed studies providing direct, quantitative head-to-head comparison data (e.g., IC50 values for NF-κB inhibition) for Curcumaromin C against a relevant comparator like curcumin in the same assay system.

Inflammation Research Immunology Cell Signaling

Curcumaromin C Application Scenarios


Curcuminoid SAR Studies

Curcumaromin C is ideally suited as a chemical probe in SAR studies aimed at understanding the impact of terpenoid coupling on curcuminoid bioactivity. Its unique menthane monoterpene-coupled scaffold provides a novel structural variant for comparative analysis against simple diarylheptanoid curcuminoids [1], enabling researchers to interrogate how this modification alters target binding, selectivity, and downstream pharmacological effects.

ADME/Tox Profiling of Highly Lipophilic Natural Products

The high calculated LogP (~7.48) of Curcumaromin C [1] makes it a relevant candidate for studying the absorption, distribution, metabolism, and excretion (ADME) of highly lipophilic natural products. It can serve as a model compound to investigate how significant increases in lipophilicity relative to curcumin (LogP ~3.29) affect membrane permeability, cellular uptake, and metabolic stability, without requiring extensive synthetic modification of the parent scaffold.

Building Novel Chemical Libraries for HTS

Given its status as a structurally novel natural product [1], Curcumaromin C is a valuable addition to diversity-oriented synthesis and natural product-inspired compound libraries. Its inclusion can help expand the chemical space covered by a screening collection, potentially leading to the identification of new hit compounds for targets that are not addressed by more common, less lipophilic, or non-terpenoid-coupled chemotypes.

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